molecular formula C7H3BrFIO B8064778 4-Bromo-5-fluoro-2-iodobenzaldehyde

4-Bromo-5-fluoro-2-iodobenzaldehyde

Cat. No.: B8064778
M. Wt: 328.90 g/mol
InChI Key: QKTFYIVPEHVDKO-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and an iodine atom at the 2nd position on the benzene ring, along with an aldehyde group (-CHO) attached to the benzene ring. This compound is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzaldehyde Derivatives: One common method involves the halogenation of benzaldehyde derivatives. The starting material, benzaldehyde, undergoes sequential halogenation reactions to introduce bromine, fluorine, and iodine atoms at the desired positions on the benzene ring.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with halogenating agents to introduce the halogen atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the halogenation steps.

Types of Reactions:

  • Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.

  • Substitution Reactions: The halogen atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: 4-Bromo-5-fluoro-2-iodobenzoic acid.

  • Reduction: 4-Bromo-5-fluoro-2-iodobenzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Bromo-5-fluoro-2-iodobenzaldehyde is widely used in scientific research due to its versatility as an intermediate. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

  • Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-5-fluoro-2-iodobenzaldehyde is similar to other halogenated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde and 4-bromo-2-fluoro-5-iodobenzaldehyde. its unique combination of halogen atoms and the aldehyde group makes it distinct in terms of reactivity and applications. The presence of multiple halogen atoms enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde

  • 4-Bromo-2-fluoro-5-iodobenzaldehyde

  • 3-Bromo-4-fluorobenzaldehyde

  • 2-Bromo-4-fluorobenzaldehyde

Properties

IUPAC Name

4-bromo-5-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFYIVPEHVDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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